

4-(4-Pentylphenyl)benzoic acid fundamental properties

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Compound of Interest

Compound Name: 4-(4-Pentylphenyl)benzoic acid

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An In-depth Technical Guide to 4-(4-Pentylphenyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-(4-Pentylphenyl)benzoic acid**. It delves into the core physicochemical properties, synthesis, characterization, and potential applications of this molecule, grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

4-(4-Pentylphenyl)benzoic acid, also known as 4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl derivative characterized by a pentyl group and a carboxylic acid moiety at opposite ends of the biphenyl core. This specific arrangement of lipophilic (pentyl chain) and polar (carboxylic acid) functionalities imparts unique properties, making it a molecule of significant interest in materials science and medicinal chemistry.

Its rigid biphenyl core is a common structural motif in liquid crystals, where the pentyl chain contributes to the molecule's ability to self-assemble into ordered mesophases.^[1] In the realm of drug discovery, the biphenyl scaffold is a privileged structure, and derivatives of benzoic acid are fundamental building blocks for a wide array of therapeutic agents, noted for applications ranging from anticancer to antimicrobial.^{[2][3][4]} Understanding the fundamental properties of this compound is therefore crucial for its effective utilization as a synthetic intermediate or a functional material.

Core Physicochemical Properties

The functional characteristics of **4-(4-Pentylphenyl)benzoic acid** are dictated by its molecular structure. The quantitative properties are summarized below. It is important to note that properties such as melting point can vary depending on the crystalline form (polymorphism) and purity of the sample.^[5]

Property	Value	Source
CAS Number	59662-47-4	[5][6]
Molecular Formula	C ₁₈ H ₂₀ O ₂	[6]
Molar Mass	268.35 g/mol	[6]
Melting Point	177 °C to 268 °C (polymorph dependent)	[1][5]
Boiling Point	425.6 ± 34.0 °C (Predicted)	[5]
Density	1.075 ± 0.06 g/cm ³ (Predicted)	[5][6]
pKa	4.22 (Predicted)	[5]
Storage	Sealed in a dry environment at room temperature.	[5]

Molecular Structure Diagram

Caption: Chemical structure of **4-(4-Pentylphenyl)benzoic acid**.

Synthesis and Purification Protocol

A robust and scalable synthesis for **4-(4-Pentylphenyl)benzoic acid** utilizes the haloform reaction, a classic and reliable method for converting aryl methyl ketones into the corresponding carboxylic acids. This pathway is advantageous due to the availability of the starting materials and the high yields achievable.

Experimental Protocol: Synthesis via Haloform Reaction

This protocol is adapted from established procedures for synthesizing 4'-substituted-4-biphenylcarboxylic acids.^[1]

Step 1: Preparation of Sodium Hypobromite Solution

- **Rationale:** The hypobromite ion (BrO^-) is the active oxidizing agent in this haloform reaction. It is generated in situ from bromine and sodium hydroxide for immediate use, as it is unstable. The reaction is kept cold (10-15 °C) to minimize disproportionation of the hypobromite into bromate and bromide.
- In a suitable vessel, dissolve 2 kg of sodium hydroxide in 7.5 L of water, then cool the solution to 10-15 °C using an ice bath.
- Slowly add 1.8 kg of bromine to the cold sodium hydroxide solution with continuous stirring. Maintain the temperature below 15 °C throughout the addition. The resulting solution contains sodium hypobromite.

Step 2: Oxidation of 4'-n-Pentyl-4-acetylbiphenyl

- **Rationale:** The methyl ketone (4'-n-pentyl-4-acetylbiphenyl) is the substrate. The reaction proceeds via base-catalyzed halogenation of the methyl group, followed by nucleophilic acyl substitution to cleave the C-C bond, forming bromoform (CHBr_3) and the sodium salt of the desired carboxylic acid. Dioxane is used as a co-solvent to ensure miscibility of the organic substrate and the aqueous hypobromite solution.
- In a 30 L reactor equipped with a stirrer and reflux condenser, dissolve 883 g of 4'-n-pentyl-4-acetylbiphenyl in 3.75 L of p-dioxane.
- Slowly add the prepared sodium hypobromite solution to the dioxane solution over approximately 50 minutes.
- After the addition is complete, warm the mixture to 35-40 °C and stir for 3 hours to drive the reaction to completion.

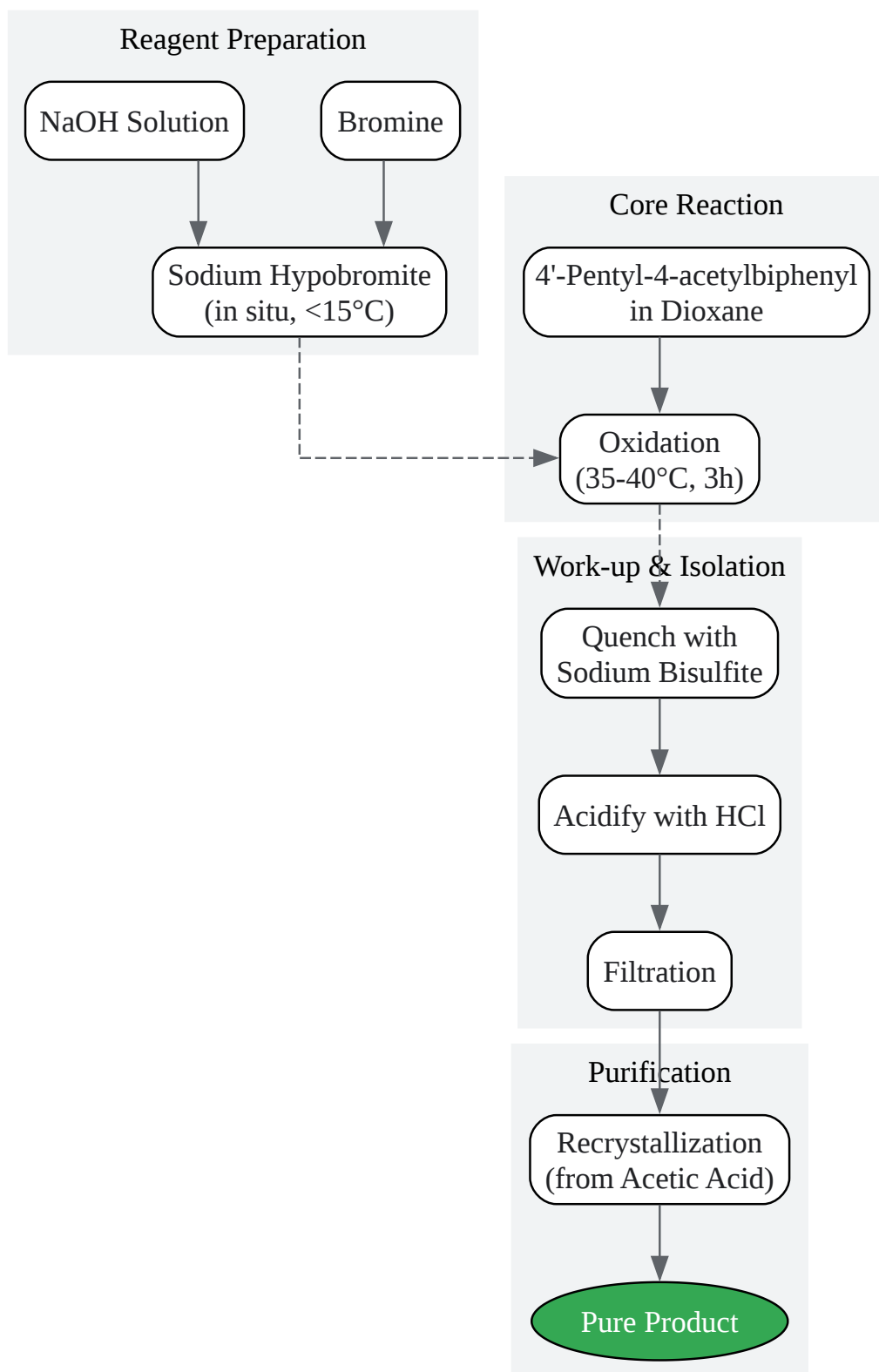
Step 3: Work-up and Product Isolation

- Rationale: Sodium bisulfite is added to quench any unreacted bromine or hypobromite, reducing it to bromide. Acidification with hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid, which is poorly soluble in water, to precipitate out of the solution.
- Allow the reaction mixture to stand overnight.
- Add 250 g of sodium bisulfite and stir to ensure complete quenching.
- Carefully neutralize the mixture by adding 2.8 L of concentrated hydrochloric acid. A solid precipitate of **4-(4-Pentylphenyl)benzoic acid** will form.
- Isolate the solid product by filtration.
- Wash the filter cake thoroughly with water to remove inorganic salts.

Step 4: Purification by Recrystallization

- Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. Acetic acid is chosen as the solvent because the product has high solubility at elevated temperatures and low solubility at room temperature, allowing for high recovery of pure crystals upon cooling.
- Dry the crude solid.
- Transfer the dried solid to a clean vessel and add 6 L of acetic acid.
- Heat the mixture with stirring until the solid completely dissolves.
- Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.
- Filter the recrystallized product, wash with a small amount of cold acetic acid, and then dry thoroughly to yield pure **4-(4-Pentylphenyl)benzoic acid**.^[1]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-(4-Pentylphenyl)benzoic acid**.

Spectroscopic Characterization Profile

In the absence of specific library spectra, the structure of **4-(4-Pentylphenyl)benzoic acid** can be reliably confirmed using standard spectroscopic techniques. The expected profile is detailed below, providing a self-validating system for identity and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group and the aromatic rings.

- **O-H Stretch:** A very broad and strong absorption is expected from 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[\[7\]](#)
- **C-H Stretch:** Aromatic C-H stretches will appear as weaker bands just above 3000 cm^{-1} , while aliphatic C-H stretches from the pentyl group will be observed just below 3000 cm^{-1} .
- **C=O Stretch:** A strong, sharp absorption band around 1680-1710 cm^{-1} is indicative of the carbonyl (C=O) stretch of the carboxylic acid, conjugated with the aromatic ring.[\[8\]](#)
- **C=C Stretch:** Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1450-1600 cm^{-1} region.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum should show distinct signals for the carboxylic acid proton, the aromatic protons, and the aliphatic protons of the pentyl chain.

Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	10.0 - 13.0	Broad Singlet	1H
Aromatic Protons	7.2 - 8.2	Doublets, Multiplets	8H
Benzylic Protons (-CH ₂ -)	~2.6	Triplet	2H
Methylene Protons (-CH ₂ -)	1.3 - 1.7	Multiplets	6H

| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H |

- Rationale: The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and exchange.^[7] The aromatic protons will appear as a complex set of signals characteristic of a 1,4,1',4'-tetrasubstituted biphenyl system. The aliphatic protons of the pentyl chain will show standard splitting patterns and integrations, with the benzylic protons being the most deshielded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR provides a map of all unique carbon environments in the molecule.

Carbon Environment	Expected Chemical Shift (δ , ppm)
Carboxylic Acid (-COOH)	165 - 175
Aromatic Carbons	125 - 148

| Aliphatic Carbons (Pentyl) | 14 - 36 |

- Rationale: The carbonyl carbon of the carboxylic acid is significantly deshielded.^[7] The spectrum will show multiple signals in the aromatic region due to the different electronic environments of the substituted and unsubstituted carbons. The five distinct carbons of the pentyl chain will appear in the upfield aliphatic region.

Applications and Research Opportunities

The unique bifunctional nature of **4-(4-Pentylphenyl)benzoic acid** makes it a valuable compound in several advanced research areas.

- **Liquid Crystals:** As a mesogen, this molecule can be used to form liquid crystalline phases. The interplay between the rigid biphenyl core and the flexible pentyl chain is key to its self-assembly properties. It can be used as a component in liquid crystal mixtures for display technologies or as a precursor for liquid crystal polymers.[\[1\]](#)
- **Pharmaceutical Synthesis:** Benzoic acid and its derivatives are crucial intermediates in drug synthesis.[\[3\]](#)[\[9\]](#) This particular molecule can serve as a "building block" to introduce a lipophilic biphenyl moiety into a larger drug candidate, potentially enhancing its binding affinity to biological targets or improving its pharmacokinetic profile.
- **Advanced Polymers:** The carboxylic acid group allows this molecule to be used as a monomer in polymerization reactions. For instance, it could be incorporated into polyesters or polyamides to create high-performance polymers with tailored thermal and mechanical properties.

Safety and Handling

As a laboratory chemical, **4-(4-Pentylphenyl)benzoic acid** should be handled with appropriate care, following standard good laboratory practices.

- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[\[10\]](#)
- **First Aid:** In case of eye contact, rinse cautiously with water for several minutes.[\[11\]](#) For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[\[10\]](#)
- **Storage:** Store in a tightly sealed container in a dry, well-ventilated place.[\[5\]](#)

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